(4-Chloro-3,5-dimethoxyphenyl)boronic acid
Overview
Description
(4-Chloro-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3,5-dimethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of robust catalysts and reagents to minimize costs and maximize yields .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3,5-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), and temperature around 80-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in solvents like acetonitrile or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol derivatives.
Reduction: Corresponding phenylboronic acid derivatives.
Scientific Research Applications
(4-Chloro-3,5-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to create biologically active molecules and drug candidates. In materials science, it is used to synthesize polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 4-Chloro-2,6-dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison: (4-Chloro-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3,5-dimethoxyphenylboronic acid, the chlorine substituent in this compound can provide additional sites for further functionalization and can affect the electronic properties of the molecule .
Properties
IUPAC Name |
(4-chloro-3,5-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMKFIUWSYMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626080 | |
Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427886-21-3 | |
Record name | B-(4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427886-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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